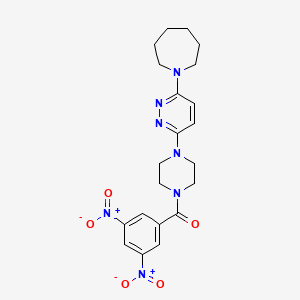
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone is a useful research compound. Its molecular formula is C21H25N7O5 and its molecular weight is 455.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its target in a way that inhibits the growth or survival of the bacteria, similar to other anti-tubercular agents .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic processes of the mycobacterium tuberculosis, leading to its inhibition .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have a similar effect .
生物活性
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone is a complex organic molecule characterized by its multi-ring structure, which includes azepane, pyridazine, and piperazine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The structural arrangement of this compound contributes significantly to its biological activity. The presence of functional groups such as the dinitrophenyl moiety enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 354.36 g/mol |
| CAS Number | 898459-95-5 |
The proposed mechanism of action for this compound involves its interaction with specific receptors and enzymes within biological systems. The structural features enable it to bind effectively to these targets, potentially modulating their activity and influencing downstream signaling pathways crucial for various physiological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in relation to cellular signaling pathways.
- Receptor Modulation : Interaction studies suggest that it can modulate receptor activity, which may have therapeutic implications in treating neurological and psychiatric disorders.
Case Studies
- Neuropharmacological Effects : In a study examining the effects of similar compounds on neuronal signaling pathways, it was found that derivatives with similar structural motifs could influence neurotransmitter release and receptor sensitivity, suggesting potential applications in treating depression and anxiety disorders.
- Cancer Research : Another study highlighted the compound's ability to inhibit specific cancer cell lines by targeting growth factor receptors. The compound showed promise in reducing tumor proliferation in vitro.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazine | Contains azepane and pyridazine rings | Focused on neuropharmacology |
| 4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanone | Similar phenylbutanone moiety | Potential antidepressant effects |
| 4-(6-(4-chlorophenyl)-piperidin)butyric acid | Piperidine derivative | Anti-inflammatory properties |
Future Research Directions
Future research should focus on elucidating the specific molecular targets of this compound. Investigating its pharmacokinetics and toxicity profiles will be essential for assessing its viability as a therapeutic agent. Additionally, exploring modifications to enhance selectivity and efficacy could lead to the development of novel drugs based on this scaffold.
特性
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,5-dinitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O5/c29-21(16-13-17(27(30)31)15-18(14-16)28(32)33)26-11-9-25(10-12-26)20-6-5-19(22-23-20)24-7-3-1-2-4-8-24/h5-6,13-15H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYROBRLPQVQGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














